molecular formula C6H5ClN4 B6619558 5-chloro-3H-imidazo[4,5-b]pyridin-2-amine CAS No. 1440427-87-1

5-chloro-3H-imidazo[4,5-b]pyridin-2-amine

Cat. No.: B6619558
CAS No.: 1440427-87-1
M. Wt: 168.58 g/mol
InChI Key: CSQPXVICOJKSEU-UHFFFAOYSA-N
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Description

Overview of the Imidazo[4,5-b]pyridine Scaffold in Heterocyclic Chemistry

The imidazo[4,5-b]pyridine scaffold is a fused heterocyclic ring system, consisting of an imidazole (B134444) ring fused to a pyridine (B92270) ring. researchgate.net This structure is also known as 1-deazapurine, highlighting its structural similarity to purines, which are fundamental components of DNA and RNA. researchgate.net This resemblance to naturally occurring and biologically essential molecules is a primary reason for the significant attention imidazo[4,5-b]pyridines have received in medicinal chemistry and drug discovery. researchgate.net Their unique chemical architecture allows them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govnih.gov

The imidazo[4,5-b]pyridine core is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility has made it a valuable starting point for the development of new therapeutic agents. researchgate.net The nitrogen atoms within the fused ring system can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological macromolecules like enzymes and receptors. researchgate.net

PropertyDescription
Core Structure Fused imidazole and pyridine rings
Common Name 1-Deazapurine
Key Feature Structural analog of purines
Significance "Privileged structure" in medicinal chemistry
Binding Potential Interacts with a wide range of biological targets

Historical Development and Significance of Aminated and Chlorinated Imidazo[4,5-b]pyridines in Chemical Research

The exploration of imidazo[4,5-b]pyridine derivatives has led to the discovery of numerous compounds with significant biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govacs.org The strategic placement of different functional groups on the core scaffold has been a key focus of research, with aminated and chlorinated derivatives proving to be particularly fruitful areas of investigation.

Aminated Imidazo[4,5-b]pyridines , especially those with an amino group at the 2-position, have a rich history in medicinal chemistry. The 2-aminopyridine (B139424) moiety itself is a well-established pharmacophore, present in numerous approved drugs with diverse therapeutic applications. Its inclusion in the imidazo[4,5-b]pyridine scaffold has been shown to be crucial for various biological activities. For instance, research has demonstrated that altering a benzimidazole (B57391) scaffold to an imidazo[4,5-b]pyridine (an azabenzimidazole) can lead to a significant enhancement in biological activity, including against multidrug-resistant bacteria.

Chlorinated Imidazo[4,5-b]pyridines have also garnered considerable attention. The introduction of a chlorine atom can significantly modulate a molecule's physicochemical properties, such as its lipophilicity and electronic character. This, in turn, can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to target proteins. Research has shown that the presence of a halogen, such as chlorine or bromine, on the pyridine ring of the imidazo[4,5-b]pyridine scaffold can markedly increase the antiproliferative activity of these compounds. nih.gov For example, 2,6-Bis-(4-chloro-phenyl)-1-[2-(3H-imidazo[4,5-b]pyridin-2-yl)-ethoxy]-3,5-dimethyl-piperidin-4-one has been identified as a powerful antibacterial agent. nih.gov

The synthesis of these derivatives has also evolved over time. Early methods often faced challenges, but the development of new synthetic strategies, including palladium-catalyzed reactions, has provided more efficient and regioselective access to a wide range of substituted imidazo[4,5-b]pyridines.

Rationale for Dedicated Academic Research Focus on 5-chloro-3H-imidazo[4,5-b]pyridin-2-amine

The specific compound, this compound, has become a subject of dedicated academic research due to the convergence of the beneficial properties of both its chloro and amino substituents on the highly versatile imidazo[4,5-b]pyridine scaffold.

The rationale for this focused research can be summarized by the following key points:

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1H-imidazo[4,5-b]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-4-2-1-3-5(10-4)11-6(8)9-3/h1-2H,(H3,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQPXVICOJKSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Chloro 3h Imidazo 4,5 B Pyridin 2 Amine and Its Advanced Analogues

Retrosynthetic Analysis and Key Precursors for 5-chloro-3H-imidazo[4,5-b]pyridin-2-amine Synthesis

A logical retrosynthetic disconnection of the target molecule, this compound, points to two primary precursors: a suitably substituted diaminopyridine and a one-carbon cyclization agent. The core challenge lies in the regioselective introduction of the chlorine and amine functionalities onto the imidazo[4,5-b]pyridine framework.

A key precursor for the synthesis is 2,3-diamino-5-chloropyridine . This intermediate can be conceptually derived from more readily available starting materials like 2-amino-5-chloropyridine (B124133) through nitration followed by reduction. google.com An alternative and often more direct precursor is 2-chloro-3-nitropyridine (B167233) , which can undergo a series of transformations including nucleophilic aromatic substitution (SNAr), reduction, and cyclization to yield the desired product. nih.gov

The retrosynthetic approach can be summarized as follows:

Disconnection of the imidazole (B134444) ring: This reveals a 2,3-diaminopyridine (B105623) derivative and a source for the C-2 carbon, such as cyanogen (B1215507) bromide or a related electrophile.

Disconnection of the amino group at C-2: This suggests a 2-halo-imidazo[4,5-b]pyridine intermediate that can undergo amination. researchgate.netrsc.org

Disconnection of the pyridine (B92270) ring: This leads back to simpler, acyclic precursors, though this is a less common strategy for this specific target.

Established Synthetic Routes to the Imidazo[4,5-b]pyridine Core with Chlorination at C-5

The construction of the chlorinated imidazo[4,5-b]pyridine core is a critical step in the synthesis of the target compound. Several established methods exist, primarily revolving around the cyclization of substituted pyridine diamines.

One of the most common approaches involves the reaction of 2,3-diamino-5-chloropyridine with a one-carbon electrophile. For instance, reaction with formic acid or triethyl orthoformate leads to the formation of the imidazole ring. mdpi.com

A widely utilized strategy starts from 2-chloro-3-nitropyridine . nih.gov This method typically involves three key steps:

Nucleophilic Aromatic Substitution (SNAr): Reaction with an amine introduces a substituent at the 2-position.

Reduction of the Nitro Group: The nitro group at the 3-position is reduced to an amine, commonly using reagents like sodium dithionite (B78146) or catalytic hydrogenation. nih.gov This generates the crucial 2,3-diaminopyridine intermediate in situ.

Cyclization: The diamine then undergoes cyclization with an appropriate one-carbon source to form the imidazole ring.

Another notable method is the palladium-catalyzed amidation of 2-chloro-3-aminopyridines, which offers a versatile route to a variety of substituted imidazo[4,5-b]pyridines. organic-chemistry.org This approach allows for the introduction of diverse functionalities at the N-1 and C-2 positions. organic-chemistry.org

The chlorination of the pyridine ring can be achieved at different stages of the synthesis. For instance, 2-aminopyridine (B139424) can be chlorinated to 2-amino-5-chloropyridine, which then serves as a precursor for subsequent nitration and reduction to form the required diamine. google.com

Strategies for Amination at the C-2 Position of Imidazo[4,5-b]pyridines, including Direct Amination and C-2 Halogenation-Substitution Routes

Introducing the amine group at the C-2 position of the imidazo[4,5-b]pyridine core is a pivotal transformation. Two primary strategies are employed: direct amination and a two-step halogenation-substitution sequence.

Direct Amination: While conceptually straightforward, direct amination of the C-2 position of an existing imidazo[4,5-b]pyridine ring can be challenging due to the electron-rich nature of the heterocycle. However, certain activated derivatives might undergo amination under specific conditions.

C-2 Halogenation-Substitution Route: This is a more common and reliable method for introducing the C-2 amino group. researchgate.netrsc.org The process involves:

Halogenation at C-2: The imidazo[4,5-b]pyridine core is first halogenated at the C-2 position, typically using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). mdpi.com This creates an electrophilic center at C-2.

Nucleophilic Aromatic Substitution (SNAr): The resulting 2-halo-imidazo[4,5-b]pyridine then undergoes a nucleophilic aromatic substitution reaction with an amine (such as ammonia (B1221849) or a primary/secondary amine). researchgate.netrsc.org This step is often facilitated by a base and can be performed under thermal or microwave conditions. This regioselective sequence is operationally simple and provides efficient access to 2-amino-imidazo[4,5-b]pyridine derivatives. researchgate.netrsc.org

The choice of amine in the substitution step allows for the introduction of a wide range of substituents at the 2-amino position, leading to the synthesis of various advanced analogues.

Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, catalyst, temperature, and reaction time.

For the cyclization step, moving from conventional heating to microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields. eurjchem.com For instance, the synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives saw cleaner reactions and higher yields with microwave assistance. eurjchem.com

In palladium-catalyzed reactions, the choice of ligand is critical. For example, the use of Xantphos as a ligand in a 1,4-dioxane:tert-amyl alcohol solvent system has been reported to improve the synthesis of imidazo[4,5-b]pyridines. researchgate.net

The following table summarizes some optimized conditions reported for related imidazo[4,5-b]pyridine syntheses:

Reaction StepCatalyst/ReagentSolventTemperatureTimeYieldReference
CyclizationMicrowave--ReducedHigher eurjchem.com
AmidationPd catalyst, Xantphos1,4-dioxane:tert-amyl alcohol--Improved researchgate.net
ChlorinationNaClO, HCl-10°C then 25°C6h72% google.com
One-pot synthesisPhosphoric acidGlycerol (B35011)-ShortExcellent researchgate.net

The use of a one-pot, three-component reaction in glycerol with phosphoric acid as a catalyst has been described as an eco-friendly and efficient method, offering short reaction times and excellent yields for related derivatives. researchgate.net

Novel and Sustainable Synthetic Approaches for this compound

Recent research has focused on developing more sustainable and efficient synthetic methods for the imidazo[4,5-b]pyridine scaffold, incorporating principles of green chemistry and novel reaction strategies.

Tandem or one-pot reactions are highly desirable as they reduce the number of purification steps, save time, and minimize waste. A notable example is the construction of the imidazo[4,5-b]pyridine skeleton from 2-chloro-3-nitropyridine in a water-isopropanol medium. acs.org This process involves a sequence of SNAr reaction, in situ nitro group reduction, and subsequent heteroannulation in a single pot. acs.org

The application of green chemistry principles is increasingly important in modern organic synthesis. For the synthesis of imidazo[4,5-b]pyridines, this includes:

Solvent Selection: The use of environmentally benign solvents like water or glycerol is a key aspect. A procedure using a water-isopropanol (H2O-IPA) mixture has been reported as a green solvent system for the synthesis of the imidazo[4,5-b]pyridine scaffold. acs.org Glycerol has also been employed as a recyclable and effective medium for one-pot syntheses of related derivatives. researchgate.net

Catalysis: The development of catalyst-free reactions or the use of more environmentally friendly catalysts is a major goal. For instance, a one-pot, multicomponent copper-catalyzed amination has been described for the synthesis of imidazo[4,5-b]pyridines. researchgate.net Furthermore, catalyst-free N-arylation using unactivated fluorobenzenes represents a greener alternative to traditional metal-catalyzed methods. researchgate.net

The following table highlights some green chemistry approaches in the synthesis of imidazo[4,5-b]pyridines:

Green Chemistry PrincipleApproachExampleReference
Solvent SelectionUse of water-isopropanol mixtureTandem synthesis from 2-chloro-3-nitropyridine acs.org
Solvent SelectionUse of glycerolOne-pot, three-component synthesis researchgate.net
CatalysisCopper-catalyzed aminationOne-pot, multicomponent reaction researchgate.net
CatalysisCatalyst-free N-arylationReaction with unactivated fluorobenzenes researchgate.net
Reaction TypeMicrowave-assisted synthesisSynthesis of bromo-substituted derivatives eurjchem.com

These novel and sustainable approaches not only make the synthesis of this compound and its analogues more efficient but also align with the growing demand for environmentally responsible chemical manufacturing.

Stereoselective Synthesis and Chiral Resolution Approaches for Derivatives (if applicable to chiral analogues)

The synthesis of chiral derivatives of this compound, where a stereocenter is incorporated into the molecule, necessitates the use of stereoselective synthetic strategies or the resolution of a racemic mixture. While specific literature detailing the stereoselective synthesis or chiral resolution of derivatives directly from this compound is limited, established principles of asymmetric synthesis and chiral separation are broadly applicable to its chiral analogues. These methodologies are crucial for obtaining enantiomerically pure compounds, which is often a prerequisite for their evaluation as pharmacological agents, as different enantiomers of a chiral drug can exhibit distinct biological activities.

The primary approaches to obtaining chiral derivatives can be categorized into two main strategies: asymmetric synthesis, which creates a new chiral center in a molecule in a controlled manner, and chiral resolution, which separates a pre-existing mixture of enantiomers.

Asymmetric Synthesis Strategies

Asymmetric synthesis aims to produce a single enantiomer of a chiral product from an achiral or prochiral starting material. This can be achieved through several methods, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials.

Catalytic Asymmetric Synthesis: This approach utilizes a chiral catalyst to influence the stereochemical outcome of a reaction. For related imidazopyridine systems, such as imidazo[1,2-a]pyridines, the use of chiral phosphoric acids as catalysts in multicomponent reactions has been shown to be effective in producing axially chiral products with high enantioselectivity. researchgate.net This strategy could potentially be adapted for the synthesis of chiral derivatives of this compound, for instance, by reacting a suitable diaminopyridine precursor with a prochiral aldehyde or ketone in the presence of a chiral catalyst to induce stereoselectivity in the formation of the imidazoline (B1206853) ring prior to aromatization.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereoselective formation of a new chiral center. google.com The auxiliary is typically derived from a readily available and inexpensive chiral source. researchgate.net For example, a chiral amine could be reacted with a carboxylic acid derivative of the imidazo[4,5-b]pyridine scaffold to form a diastereomeric amide. Subsequent reactions, such as alkylation at a position alpha to a carbonyl group, would proceed with stereocontrol dictated by the chiral auxiliary. mdpi.com After the desired stereocenter is established, the auxiliary is cleaved from the molecule. Common chiral auxiliaries include pseudoephedrine and oxazolidinones. google.commdpi.com

Chiral Pool Synthesis: This method involves the use of enantiomerically pure starting materials that are readily available from natural sources (e.g., amino acids, sugars, terpenes). For the synthesis of chiral derivatives of this compound, a synthetic route could be designed to start from a chiral diamine or a chiral carboxylic acid, which would then be elaborated to form the final imidazopyridine structure, thereby transferring the initial chirality to the final product.

Chiral Resolution Approaches

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. nih.gov This is often employed when a stereoselective synthesis is not feasible or is inefficient.

Diastereomeric Salt Formation: This classical method involves reacting the racemic mixture, for example, a racemic amine derivative of this compound, with an enantiomerically pure chiral acid (a resolving agent) to form a pair of diastereomeric salts. google.com These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. After separation, the individual enantiomers of the target compound can be recovered by removing the resolving agent.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers. researchgate.net The enantiomers of a racemic derivative of this compound would interact differently with the chiral environment of the column, leading to different retention times and thus their separation. Various types of chiral stationary phases are commercially available, based on polysaccharides, proteins, or synthetic polymers. The choice of the column and the mobile phase is critical for achieving successful separation. researchgate.net

Enzymatic Resolution: Enzymes are highly stereoselective catalysts and can be used to resolve racemic mixtures. nih.gov For instance, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic alcohol derivative of this compound, allowing for the separation of the acylated enantiomer from the unreacted one. Similarly, proteases or acylases can be used for the kinetic resolution of racemic amines or amides. nih.gov

The applicability and efficiency of each of these methods would need to be empirically determined for any specific chiral derivative of this compound.

Interactive Data Table of Stereoselective Methodologies

Methodology Principle Potential Application to Chiral Analogues of this compound Key Considerations
Catalytic Asymmetric Synthesis A chiral catalyst directs the formation of one enantiomer over the other.Introduction of a chiral center during the cyclization to form the imidazopyridine ring system.Catalyst selection, reaction optimization.
Chiral Auxiliary A temporary chiral group directs the stereochemical outcome of a reaction.Derivatization of the imidazopyridine core with a chiral auxiliary to control subsequent synthetic steps.Availability of the auxiliary, ease of attachment and removal.
Chiral Pool Synthesis Use of enantiomerically pure starting materials from natural sources.Incorporation of a chiral building block (e.g., a chiral diamine) in the synthesis of the imidazopyridine.Availability of suitable chiral precursors.
Diastereomeric Salt Formation Formation of separable diastereomeric salts with a chiral resolving agent.Resolution of a racemic amine or carboxylic acid derivative.Finding a suitable resolving agent and crystallization conditions.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Separation of a racemic mixture of a final product or an intermediate.Selection of the appropriate chiral column and mobile phase.
Enzymatic Resolution Stereoselective enzymatic transformation of one enantiomer in a racemic mixture.Kinetic resolution of a racemic alcohol, amine, or ester derivative.Enzyme selection, reaction conditions (pH, temperature).

Advanced Spectroscopic and Structural Characterization of 5 Chloro 3h Imidazo 4,5 B Pyridin 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 5-chloro-3H-imidazo[4,5-b]pyridin-2-amine

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For this compound, a suite of 1D and 2D NMR experiments provides detailed information about the proton and carbon environments and their connectivity.

The structure of this compound contains two aromatic protons on the pyridine (B92270) ring (H-6 and H-7) and exchangeable protons from the imidazole (B134444) (N-H) and amine (NH2) groups. Spectroscopic data from its direct precursor, 5-chloropyridine-2,3-diamine, show two aromatic signals as doublets at approximately δ 7.21 and δ 6.69 ppm in DMSO-d6. researchgate.net Following cyclization to form the imidazo[4,5-b]pyridine core, these chemical shifts are expected to be altered due to changes in the electronic environment. The predicted ¹H and ¹³C NMR chemical shifts are presented in Table 1.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆ Predicted values are based on data from precursor molecules and related imidazo[4,5-b]pyridine systems. researchgate.netacs.org

AtomPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
C2-~154.0
C5-~138.0
C6~7.8 - 8.1 (d)~118.0
C7~7.3 - 7.5 (d)~133.0
C7a-~145.0
C3a-~128.0
2-NH₂~6.5 - 7.5 (br s)-
3-NH~11.0 - 12.5 (br s)-

To confirm the assignments from 1D NMR and elucidate the complete molecular framework, a series of 2D NMR experiments are employed. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a cross-peak would be expected between the signals of H-6 and H-7, confirming their ortho relationship on the pyridine ring. sdsu.edu The labile N-H protons of the amine and imidazole groups may or may not show correlations depending on the solvent and exchange rate.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It is used to definitively assign the carbon signals for the protonated carbons, C-6 and C-7, by showing a cross-peak between each proton (H-6, H-7) and the carbon to which it is attached.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for identifying quaternary (non-protonated) carbons and assembling the heterocyclic core. youtube.comyoutube.com Key correlations would be expected between H-7 and carbons C-5 and C-3a, and between H-6 and carbon C-7a. The amine protons (NH₂) could show a correlation to the C-2 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding. In this molecule, NOESY could be used to confirm the regiochemistry of substituents in more complex derivatives. nih.gov For the parent compound, it can help establish the spatial proximity between the amine protons and the imidazole N-H proton.

Table 2: Expected Key 2D NMR Correlations for this compound

ExperimentCorrelating NucleiExpected Key Cross-PeaksInformation Gained
COSY ¹H ↔ ¹HH-6 ↔ H-7Confirms ortho-coupling of pyridine protons.
HSQC ¹H ↔ ¹³C (1-bond)H-6 ↔ C-6; H-7 ↔ C-7Assigns protonated carbons.
HMBC ¹H ↔ ¹³C (2-3 bonds)H-7 ↔ C-5, C-3a; H-6 ↔ C-7a; NH₂ ↔ C-2Assigns quaternary carbons and confirms ring fusion.
NOESY ¹H ↔ ¹H (space)NH₂ ↔ H-7; NH₂ ↔ 3-NHConfirms spatial proximity of functional groups.

The choice of solvent can significantly influence NMR spectra, particularly for molecules with exchangeable protons and polar functional groups. researchgate.netresearchgate.net When analyzing this compound, comparing spectra in a non-polar solvent like chloroform-d (B32938) (CDCl₃) with a polar, hydrogen-bond-accepting solvent like DMSO-d₆ reveals important structural information.

In DMSO-d₆, the N-H protons of the amine and imidazole moieties are expected to engage in strong hydrogen bonding with the solvent. This typically leads to sharper signals and shifts them downfield (to a higher ppm value) compared to spectra recorded in CDCl₃. researchgate.net The chemical shifts of the aromatic protons (H-6, H-7) and carbons can also be affected, though usually to a lesser extent. Solvent-induced shifts can provide evidence for specific solvent-solute interactions. researchgate.net Furthermore, the rate of proton exchange for the NH and NH₂ groups is often slower in DMSO-d₆, which can make it possible to observe couplings between these protons and other nuclei that might be averaged out in other solvents.

Mass Spectrometry (MS) Applications for Precise Structural Elucidation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. acs.org For this compound, HRMS is used to confirm its molecular formula, C₆H₅ClN₄. The presence of the chlorine atom results in a characteristic isotopic pattern, with the [M+H+2]⁺ peak having an intensity approximately one-third that of the [M+H]⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. ecut.edu.cn

Table 3: Calculated Exact Mass for this compound

Ion FormulaCalculated Monoisotopic Mass (m/z)
[C₆H₅³⁵ClN₄ + H]⁺169.0275
[C₆H₅³⁷ClN₄ + H]⁺171.0246

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific parent ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation by collision with an inert gas. Analysis of the resulting fragment ions provides valuable information about the molecule's structure. ecut.edu.cn The fragmentation of the imidazo[4,5-b]pyridine core is expected to involve characteristic losses. Plausible fragmentation pathways for the protonated molecule include the neutral loss of cyanamide (B42294) (H₂NCN) or hydrogen cyanide (HCN) from the imidazole ring.

Table 4: Predicted Key MS/MS Fragments for [C₆H₅ClN₄ + H]⁺

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral LossInferred Fragment Structure
169.0275142.0200HCN[M+H-HCN]⁺
169.0275127.0044H₂NCN[M+H-H₂NCN]⁺
127.004491.9969Cl[C₅H₄N₂]⁺

Vibrational Spectroscopy: Infrared (IR) and Raman Studies of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" based on the functional groups present in the structure.

For this compound, the IR spectrum would be dominated by absorptions corresponding to the N-H and C-N bonds. The amine (NH₂) group would show two distinct N-H stretching bands, typically in the 3450-3250 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. The imidazole N-H stretch is expected as a broader band around 3200-3000 cm⁻¹. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. The "fingerprint region" (below 1650 cm⁻¹) contains a wealth of information, including C=N and C=C stretching vibrations of the fused ring system (1640-1500 cm⁻¹) and the C-Cl stretching vibration (typically 800-600 cm⁻¹). researchgate.netacs.org

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C-Cl bond, which may be weak in the IR spectrum.

Table 5: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
N-H Stretch (asymmetric)Amine (-NH₂)~3450 - 3350
N-H Stretch (symmetric)Amine (-NH₂)~3350 - 3250
N-H StretchImidazole (-NH-)~3200 - 3000 (broad)
C-H StretchAromatic~3100 - 3000
C=N / C=C StretchAromatic Rings~1640 - 1500
N-H BendAmine / Imidazole~1650 - 1580
C-Cl StretchChloro-aromatic~800 - 600

Assignment of Characteristic Functional Group Vibrations

The vibrational spectrum of this compound, obtainable through Fourier-transform infrared (FT-IR) and Raman spectroscopy, would reveal characteristic vibrations of its functional groups. The assignment of these vibrational modes is crucial for confirming the molecular structure. Based on data from related compounds such as 2-aminopyridine (B139424) and other imidazopyridine derivatives, a hypothetical assignment of the principal vibrational frequencies can be proposed. nih.govuzhnu.edu.ua

The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the 3400-3200 cm⁻¹ region. The aromatic C-H stretching vibrations of the pyridine ring would likely be observed around 3100-3000 cm⁻¹. The C=N and C=C stretching vibrations within the fused ring system are anticipated to produce a series of complex bands in the 1650-1400 cm⁻¹ range. The N-H bending (scissoring) vibration of the amino group is typically found near 1600 cm⁻¹. Furthermore, the C-Cl stretching vibration is expected in the lower frequency region, generally between 800 and 600 cm⁻¹. pitt.edu

Table 1: Hypothetical FT-IR and Raman Vibrational Assignments for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Description
ν(N-H) ~3450 - 3300 Asymmetric and symmetric stretching of the amino group
ν(C-H) ~3100 - 3000 Aromatic C-H stretching of the pyridine ring
δ(N-H) ~1630 - 1600 Scissoring vibration of the amino group
ν(C=N), ν(C=C) ~1600 - 1400 Stretching vibrations of the imidazopyridine ring system
ν(C-N) ~1350 - 1250 C-N stretching of the amino group

This table is illustrative and based on typical values for similar functional groups and molecular scaffolds.

Conformational Insights via Vibrational Spectroscopy

Vibrational spectroscopy can offer valuable insights into the conformational isomers and tautomeric forms of this compound. The potential for tautomerism is a key feature of 2-aminopyridine and its derivatives. nih.gov The compound can exist in the amino form or the imino form, with the equilibrium being influenced by the solvent and solid-state packing effects.

In the solid state, intermolecular hydrogen bonding can significantly influence the conformation and the vibrational frequencies. Temperature-dependent FT-IR studies could reveal shifts in the N-H and C=O (if applicable in a tautomeric form) stretching frequencies, indicating changes in hydrogen bond strength and potentially conformational transitions. pitt.edu The presence of multiple conformers or tautomers in a sample would be indicated by the appearance of additional bands or shoulders on existing peaks in the vibrational spectra. nih.gov By comparing experimental spectra with theoretical calculations for different possible conformers and tautomers, the most stable form in a given environment can be determined.

X-ray Crystallography of this compound and its Co-crystals/Salts

Although a specific crystal structure for this compound is not publicly documented, analysis of related structures, such as other imidazo[4,5-b]pyridine derivatives and their salts, provides a strong basis for predicting its solid-state behavior. uctm.eduresearchgate.net

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The crystal packing of this compound would be dominated by a network of intermolecular interactions. Hydrogen bonds are expected to be the most significant of these, with the amino group acting as a hydrogen bond donor and the nitrogen atoms of the pyridine and imidazole rings acting as acceptors. nih.gov This would likely lead to the formation of dimeric or catemeric structures. researchgate.net

Determination of Solid-State Molecular Conformation and Tautomerism

Single-crystal X-ray diffraction is the definitive method for determining the solid-state molecular conformation and tautomeric form of a compound. For this compound, this technique would unambiguously establish whether the molecule exists in the amino or the imino tautomeric form in the crystalline state. nih.gov Studies on similar 2-aminopyridine systems have shown that the amino form is generally predominant. youtube.com

X-ray analysis would also provide precise bond lengths and angles, which can offer insights into the electronic structure of the molecule. For instance, the C-N bond length of the exocyclic amino group would be indicative of its degree of double bond character, which is related to the extent of electron delocalization within the heterocyclic system. The planarity of the imidazopyridine ring system would also be confirmed, and any slight deviations due to crystal packing forces would be quantified.

UV-Vis Absorption and Fluorescence Spectroscopy of this compound

The electronic properties of this compound can be investigated using UV-Vis absorption and fluorescence spectroscopy. The imidazo[4,5-b]pyridine scaffold is a known chromophore, and its absorption and emission properties are influenced by substituents. ijrpr.com

Analysis of Electronic Transitions and Chromophores

The UV-Vis absorption spectrum of this compound in solution is expected to exhibit absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic system. The core imidazo[4,5-b]pyridine system acts as the primary chromophore. The position and intensity of these absorption bands are sensitive to the solvent polarity, a phenomenon known as solvatochromism. nih.gov

The amino group (-NH₂) acts as an auxochrome, a group that, when attached to a chromophore, modifies its ability to absorb light. The lone pair of electrons on the nitrogen atom of the amino group can participate in resonance with the aromatic system, typically causing a bathochromic (red) shift in the absorption maximum compared to the unsubstituted imidazo[4,5-b]pyridine. The chlorine atom can also influence the electronic transitions through its inductive and mesomeric effects.

Many imidazopyridine derivatives are known to be fluorescent, and it is likely that this compound would also exhibit fluorescence. ijrpr.com The fluorescence emission spectrum would provide information about the energy of the first excited singlet state. The difference between the absorption and emission maxima (the Stokes shift) can give insights into the change in geometry between the ground and excited states. The fluorescence quantum yield would quantify the efficiency of the emission process. Some imidazopyridine derivatives show intramolecular charge transfer (ICT) characteristics in the excited state, which can be studied through their photophysical properties in different solvents. rsc.org

Table 2: List of Compounds Mentioned

Compound Name
This compound
2-aminopyridine

Photophysical Properties and Quantum Yields

A thorough review of scientific literature and chemical databases reveals a significant lack of published data regarding the specific photophysical properties and quantum yields of this compound. While the broader class of imidazo[4,5-b]pyridines has been the subject of various studies, detailed experimental or theoretical characterization of the fluorescence and phosphorescence behavior, including absorption and emission spectra, quantum yields, and fluorescence lifetimes for this particular chlorinated 2-amino derivative, is not currently available.

General analytical data for the parent compound, 5-chloro-3H-imidazo[4,5-b]pyridine, indicates a maximum UV-Vis absorption (λmax) in the range of 244–286 nm. However, this information does not extend to the 2-amino substituted analogue and lacks the comprehensive detail required for a full photophysical analysis.

Interactive Data Table: Photophysical Properties of this compound

Parameter Value Solvent/Conditions
Absorption Maxima (λ_abs) Data not available
Molar Absorptivity (ε) Data not available
Emission Maxima (λ_em) Data not available
Stokes Shift Data not available
Fluorescence Quantum Yield (Φ_F) Data not available

The absence of specific data highlights a gap in the current scientific knowledge base for this compound and suggests an opportunity for future research to explore its potential luminescent properties, which could be of interest in various fields of materials science and biomedical research. Without experimental data, any discussion on its photophysical behavior would be purely speculative and fall outside the scope of this scientifically rigorous article.

Chemical Reactivity and Reaction Mechanisms of 5 Chloro 3h Imidazo 4,5 B Pyridin 2 Amine

Reactivity of the Imidazo[4,5-b]pyridine Nitrogen Atoms in 5-chloro-3H-imidazo[4,5-b]pyridin-2-amine

The imidazo[4,5-b]pyridine core of the molecule contains three nitrogen atoms, each with distinct electronic characteristics that influence their reactivity. These include the pyridine (B92270) nitrogen (N-4), and the two imidazole (B134444) nitrogens (N-1 and N-3).

Protonation and Acid-Base Equilibria

The basicity of the nitrogen atoms in this compound is a key determinant of its behavior in acidic media. The pyridine nitrogen is generally less basic than the imidazole nitrogens due to the sp² hybridization of its lone pair of electrons, which are held more closely to the nucleus. The presence of the electron-withdrawing chloro group at the C-5 position further reduces the basicity of the pyridine nitrogen.

In contrast, the imidazole nitrogens are typically more basic. However, the lone pair of one of the imidazole nitrogens is involved in the aromatic sextet of the imidazole ring, making it less available for protonation. The other imidazole nitrogen's lone pair is in an sp² orbital and is more readily available for protonation. The C-2 amino group, being a strong electron-donating group, increases the electron density on the heterocyclic ring system, thereby enhancing the basicity of the ring nitrogens. The predicted pKa for the related compound 2-amino-5-chloropyridine (B124133) is approximately 4.67, which provides an estimate for the basicity of the pyridine nitrogen in the target molecule nih.gov. In strongly acidic media, with a Hammett acidity function less than approximately -3.5, complete protonation of both 2-aminopyridine (B139424) and 2-amino-5-chloropyridine can be achieved researchgate.net.

N-Alkylation and N-Acylation Reactions and Regioselectivity

Alkylation and acylation reactions on the nitrogen atoms of the imidazo[4,5-b]pyridine ring are common methods for derivatization. However, these reactions often lack regioselectivity, leading to a mixture of products. The alkylation of the imidazo[4,5-b]pyridine core is known to be non-selective, resulting in various mono- and polyalkylated products nih.gov.

Alkylation can occur at any of the three ring nitrogens, and the distribution of products is influenced by factors such as the nature of the alkylating agent, the reaction conditions (solvent, temperature, and base), and the electronic and steric effects of the substituents on the imidazo[4,5-b]pyridine ring. For instance, in the alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with various alkyl halides under phase-transfer catalysis conditions, a mixture of N3 and N4 regioisomers is typically obtained researchgate.net.

Acylation reactions, such as the reaction with acid chlorides or anhydrides, also target the ring nitrogens. The regioselectivity of N-acylation is similarly influenced by the reaction conditions and the substrate's electronic properties. In the synthesis of certain herbicidal compounds, 2-amino-5-chloropyridine is first nitrated and then acylated to yield 5-chloro-3-nitro-2-fluoroacylamidopyridine, which is a precursor to a 6-chloro-1-hydroxy-2-fluoroalkyl-1-H-imidazo-[4,5-b]-pyridine derivative researchgate.net. This suggests that acylation can be directed to the exocyclic amino group under specific conditions, which in turn influences the subsequent cyclization to form the imidazo[4,5-b]pyridine ring.

Table 1: Regioselectivity in N-Alkylation of a 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivative

Alkylating AgentBaseCatalystProductsReference
Allyl bromideK₂CO₃TBAB3-allyl- and 4-allyl- isomers uctm.edu
Propargyl bromideK₂CO₃TBAB3-propargyl- and 4-propargyl- isomers uctm.edu
Ethyl 2-bromoacetateK₂CO₃TBABN1, N3, and N4 isomers researchgate.net
TBAB: Tetra-n-butylammonium bromide

Transformations Involving the C-2 Amino Group of this compound

The C-2 amino group is a highly reactive site in the molecule, susceptible to a variety of chemical transformations that allow for the introduction of diverse functional groups.

Derivatization Strategies (e.g., acylation, carbamoylation, diazotization)

Acylation: The amino group can be readily acylated using acid chlorides, anhydrides, or carboxylic acids under appropriate conditions. This reaction is often used to introduce a wide range of acyl groups, modifying the compound's properties. For example, 2-acetylimidazo[4,5-b]pyridine has been synthesized and its reactions with various reagents have been investigated to produce derivatives with potential antituberculotic activity nih.gov.

Diazotization: The primary aromatic amino group at the C-2 position can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt is a versatile intermediate that can be converted into a variety of other functional groups through Sandmeyer-type reactions. For example, a novel synthesis route for 2-amino-5-fluoropyridine involves the diazotization of an aminopyridine intermediate, followed by a Schiemann reaction gentaur.com.

Oxidative and Reductive Pathways of the Amino Group

The amino group can be subject to both oxidation and reduction, although these reactions are less common than derivatization.

Oxidative Pathways: While aromatic amines can be susceptible to oxidation, the 2-aminopyridine moiety is generally more resistant to oxidation compared to aniline. This is due to the electron-withdrawing nature of the pyridine ring, which reduces the electron density on the amino group nih.gov. However, under strong oxidizing conditions, transformation of the amino group is possible. For instance, 2-aminopyridine-3-sulfonyl chlorides can undergo an oxidative reaction with tertiary amines in the presence of air researchgate.net.

Reductive Pathways: The amino group itself is already in a reduced state. However, it can be formed through the reduction of a nitro group. The reduction of a nitro group on a pyridine ring to an amino group is a common synthetic strategy. This can be achieved using various reducing agents, such as metals (iron, tin, or zinc) in acidic media, or through catalytic hydrogenation masterorganicchemistry.com. For example, the electrochemical reduction of 5-chloro-2-nitropyridine is a method for synthesizing 2-amino-5-chloropyridine researchgate.net. The reduction of a nitro group is a key step in the synthesis of the imidazo[4,5-b]pyridine skeleton from 2-chloro-3-nitropyridine (B167233) acs.org.

Reactivity at the Chlorinated C-5 Position of this compound

The chlorine atom at the C-5 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at positions ortho and para to the ring nitrogen. The presence of the fused imidazole ring and the C-2 amino group will further influence the electron density at the C-5 position.

Nucleophilic substitution at the C-5 position allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates. The reaction typically requires elevated temperatures and may be facilitated by a base. For instance, in the synthesis of imidazo[4,5-b]pyridine derivatives, a nucleophilic substitution reaction of 2-chloro-3-nitropyridine with primary amines is a key step acs.org. Similarly, the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines can involve a nucleophilic substitution of a chloro group by an amine nih.gov.

Table 2: Examples of Nucleophilic Aromatic Substitution on Chloro-Substituted Pyridine and Imidazopyridine Systems

SubstrateNucleophileConditionsProductReference
2-chloro-3-nitropyridinePrimary aminesRefluxing dichloromethaneN-substituted-3-nitropyridin-2-amine acs.org
2,6-dichloropyridineMethylamine0 °C6-chloro-N-methylpyridin-2-amine nih.gov
4-amino-2,6-dichloropyridineAllyl alkoxideNot specified4-amino-6-chloro-2-(allyloxy)pyridine acs.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

The this compound scaffold is susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions, primarily at the C5 position. The chlorine atom attached to the electron-deficient pyridine ring serves as a competent leaving group, facilitating its displacement by a variety of nucleophiles. This reactivity is analogous to that observed in other halopyridines, where the ring nitrogen atom activates the halo-positions towards nucleophilic attack. youtube.comacs.org The reaction proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex, which subsequently collapses to the substituted product by expelling the chloride ion. nih.govyoutube.com

The general pathway for an SNAr reaction on this scaffold can be summarized as follows:

Nucleophilic Attack: A nucleophile adds to the carbon atom bearing the chlorine, breaking the aromaticity of the pyridine ring.

Intermediate Formation: A resonance-stabilized anionic intermediate (Meisenheimer-like complex) is formed.

Elimination: The leaving group (chloride) is expelled, and the aromaticity of the ring is restored.

A range of nucleophiles can be employed to functionalize the C5 position, leading to diverse derivatives.

Table 1: Representative SNAr Reactions

Nucleophile Reagent Example Product Class
Alkoxides Sodium Methoxide (NaOMe) 5-alkoxy-3H-imidazo[4,5-b]pyridin-2-amine
Amines Benzylamine (BnNH₂) N⁵-benzyl-3H-imidazo[4,5-b]pyridine-2,5-diamine
Thiols Sodium Thiophenoxide (PhSNa) 5-(phenylthio)-3H-imidazo[4,5-b]pyridin-2-amine

Transition Metal-Catalyzed Cross-Coupling Reactions

The chlorine atom at the C5 position of this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling

The Suzuki-Miyaura coupling reaction enables the formation of a C-C bond between the C5 position of the imidazopyridine core and a variety of organic groups. wikipedia.orglibretexts.org This reaction typically involves the coupling of the chloro-substrate with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov The choice of ligand for the palladium catalyst is crucial for achieving high efficiency, particularly with a less reactive aryl chloride substrate. harvard.edu

Table 2: Typical Conditions for Suzuki Coupling

Component Example Purpose
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂ Facilitates the catalytic cycle
Ligand SPhos, XPhos, P(t-Bu)₃ Stabilizes catalyst, promotes reactivity
Boron Reagent Phenylboronic acid Source of the new carbon fragment
Base K₂CO₃, Cs₂CO₃, K₃PO₄ Activates the organoboron species
Solvent Dioxane/Water, Toluene Reaction medium

Heck Reaction

The Heck reaction allows for the introduction of alkenyl groups at the C5 position through the palladium-catalyzed coupling of the chloro-substrate with an alkene. wikipedia.orgorganic-chemistry.org This reaction provides a direct method for synthesizing substituted styrenes and other vinyl-substituted heteroaromatics. The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. researchgate.net

Table 3: Typical Conditions for Heck Reaction

Component Example Purpose
Palladium Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂ Active catalyst precursor
Ligand PPh₃, P(o-tolyl)₃ Enhances catalyst stability and activity
Alkene Styrene, Butyl acrylate Coupling partner
Base Et₃N, K₂CO₃ Neutralizes HX byproduct
Solvent DMF, Acetonitrile (B52724) Reaction medium

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming a C-C bond between the C5 position and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically co-catalyzed by palladium and copper complexes and requires a base, often an amine, which can also serve as the solvent. libretexts.org Copper-free protocols have also been developed to avoid the potential homocoupling of alkynes. acs.org

Table 4: Typical Conditions for Sonogashira Coupling

Component Example Purpose
Palladium Catalyst PdCl₂(PPh₃)₂ Main catalyst
Copper Co-catalyst CuI Activates the alkyne
Alkyne Phenylacetylene Coupling partner
Base Et₃N, Diisopropylamine Base and/or solvent
Solvent THF, DMF Reaction medium

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction can be applied to couple this compound with a wide range of primary or secondary amines. rsc.org This method is particularly valuable for synthesizing derivatives with substituted amino groups at the C5 position, which might be difficult to achieve via SNAr reactions. google.comsemanticscholar.org The reaction requires a palladium catalyst, a suitable phosphine ligand (often bulky and electron-rich), and a strong base. researchgate.net

Table 5: Typical Conditions for Buchwald-Hartwig Amination

Component Example Purpose
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂ Catalyst precursor
Ligand BINAP, Xantphos Crucial for C-N bond formation
Amine Morpholine, Aniline Nucleophilic coupling partner
Base NaOt-Bu, K₃PO₄ Activates the amine
Solvent Toluene, Dioxane Anhydrous reaction medium

Regioselectivity and Stereoselectivity in Complex Reactions

The structure of this compound contains multiple nitrogen atoms that can potentially react in processes like alkylation, leading to issues of regioselectivity. The imidazole ring has two tautomeric forms, with the proton residing on either N1 or N3. Furthermore, the exocyclic amino group at C2 is also a potential site of reaction.

Alkylation reactions of related imidazo[4,5-b]pyridine scaffolds have been shown to produce a mixture of regioisomers. uctm.edumdpi.com The reaction of the N-H tautomer can lead to substitution at either the N1 or N3 position of the imidazole ring. The distribution of these products is highly dependent on the reaction conditions, including the nature of the alkylating agent, the base employed, and the solvent. Generally, the N3-alkylated isomer is often the major product, but the N1-isomer can also be formed.

Table 6: Regioselectivity in Alkylation of the Imidazo[4,5-b]pyridine Core

Reaction Site Product Type Influencing Factors
N1-position 1-Alkyl-imidazo[4,5-b]pyridine Steric hindrance of alkylating agent, solvent polarity
N3-position 3-Alkyl-imidazo[4,5-b]pyridine Thermodynamic stability, electronic factors
N²-position (exocyclic) 2-(Alkylamino)imidazo[4,5-b]pyridine Generally less favored under standard alkylation conditions

Stereoselectivity would become a consideration in reactions where a new chiral center is formed, for instance, during the addition of a nucleophile to a prochiral center or in asymmetric catalysis. However, for the core reactions discussed, regioselectivity is the more prominent challenge.

Mechanistic Investigations of Key Transformations

While specific, in-depth mechanistic studies focused exclusively on this compound are not extensively documented, the mechanisms of its key transformations are well-established for related compounds and are expected to follow analogous pathways.

SNAr Mechanism: As previously mentioned, this reaction proceeds through a two-step addition-elimination pathway featuring a Meisenheimer-like intermediate. nih.gov Computational studies, such as those using Density Functional Theory (DFT) on related heterocyclic systems, could be used to model the transition states and intermediates, providing insight into the reaction kinetics and the influence of substituents on reactivity. mdpi.com

Cross-Coupling Catalytic Cycles: The palladium-catalyzed reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig) all operate via a catalytic cycle.

Oxidative Addition: The cycle begins with the oxidative addition of the aryl chloride (this compound) to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step, especially for aryl chlorides. libretexts.org

Transmetalation (for Suzuki/Sonogashira) or Migratory Insertion (for Heck): In the Suzuki reaction, the organic group is transferred from the boron atom to the palladium center. In the Heck reaction, the alkene coordinates to the palladium and then inserts into the Pd-Aryl bond.

Reductive Elimination: The final step involves the reductive elimination of the coupled product from the Pd(II) complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue. wikipedia.org

Mechanistic investigations into these cross-coupling reactions often focus on the development of more efficient catalysts and ligands that can accelerate the rate-limiting oxidative addition step and promote the final reductive elimination.

Computational and Theoretical Chemistry Studies of 5 Chloro 3h Imidazo 4,5 B Pyridin 2 Amine

Electronic Structure Calculations of 5-chloro-3H-imidazo[4,5-b]pyridin-2-amineresearchgate.netuctm.edu

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-chloro-3H-imidazo[4,5-b]pyridin-2-amine, these calculations reveal the distribution of electrons and the nature of chemical bonds, which in turn dictate its stability, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapesresearchgate.netuctm.eduscispace.com

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. nih.gov These calculations are crucial for understanding the molecule's shape and steric properties.

The process of geometry optimization seeks to find the minimum energy conformation on the potential energy surface. The resulting optimized structure corresponds to a stable state of the molecule. By exploring the potential energy landscape, it is also possible to identify transition states and predict the energy barriers for various chemical transformations, providing insights into the molecule's kinetic stability and potential reaction pathways. For instance, the planarity of the fused imidazo[4,5-b]pyridine ring system is a key feature that can be confirmed and quantified through these calculations.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated using DFT/B3LYP)

ParameterBond/AngleCalculated Value
Bond LengthC2-N11.38 Å
C2-N31.37 Å
C4-C51.39 Å
C5-Cl1.74 Å
C2-N(H2)1.36 Å
Bond AngleN1-C2-N3110.5°
C4-C5-C6118.0°
N(H2)-C2-N1125.0°

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds. Actual values would require specific calculations for this molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Reactivity Descriptorsresearchgate.netscispace.com

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com For this compound, the distribution of the HOMO and LUMO across the molecule can pinpoint the regions most susceptible to electrophilic and nucleophilic attack. Typically, the HOMO is distributed over the electron-rich parts of the molecule, such as the amino group and the imidazole (B134444) ring, while the LUMO may be localized on the pyridine (B92270) ring and the chloro substituent.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

ParameterSymbolValue (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-6.5
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.8
HOMO-LUMO Energy GapΔE4.7
Electronegativityχ4.15
Chemical Hardnessη2.35
Electrophilicity Indexω3.67

Note: This data is illustrative and based on general values for similar compounds found in the literature. Specific calculations are needed for precise values.

Molecular Electrostatic Potential (MEP) Surface Analysisresearchgate.netscispace.com

The Molecular Electrostatic Potential (MEP) surface is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. It is invaluable for predicting the sites of electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density and negative electrostatic potential (attractive to electrophiles), while blue indicates regions of low electron density and positive electrostatic potential (attractive to nucleophiles). Green and yellow represent intermediate potentials.

For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the pyridine and imidazole rings and the amino group, indicating these are the primary sites for electrophilic attack. Conversely, the regions around the hydrogen atoms and the chloro group might exhibit a more positive potential (blue/green), suggesting their susceptibility to nucleophilic interactions. nih.gov

Quantum Chemical Calculations for Spectroscopic Property Predictionresearchgate.netuctm.edu

Quantum chemical calculations are not only useful for understanding reactivity but also for predicting the spectroscopic properties of a molecule. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

Theoretical Prediction of NMR Chemical Shifts and Coupling Constantsresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide theoretical NMR data that, when compared with experimental spectra, can confirm the proposed structure of this compound.

The calculated chemical shifts are sensitive to the electronic environment of each nucleus. For instance, the protons on the aromatic rings will have distinct chemical shifts based on the electron-donating or -withdrawing effects of the substituents. Similarly, the chemical shifts of the carbon atoms in the heterocyclic rings can be predicted.

Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

AtomPredicted ¹H Chemical Shift (ppm)AtomPredicted ¹³C Chemical Shift (ppm)
H (Pyridine ring)7.5 - 8.2C2155.0
H (Imidazole ring)7.2 - 7.8C4145.0
H (Amino group)5.5 - 6.5C5120.0
C6140.0
C7a150.0

Note: These are illustrative values. Actual predicted shifts would depend on the specific computational method and solvent model used.

Vibrational Frequency Calculations for IR/Raman Spectraresearchgate.net

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Quantum chemical calculations can predict the vibrational frequencies and their corresponding intensities in the IR and Raman spectra. These calculations are typically performed using DFT methods. nih.gov

By analyzing the calculated vibrational modes, specific peaks in the experimental spectra can be assigned to particular bond stretching, bending, or torsional motions within the this compound molecule. For example, the calculations can help identify the characteristic stretching frequencies for the N-H bonds of the amino group, the C-Cl bond, and the various C-N and C-C bonds within the fused ring system. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data, accounting for anharmonicity and other limitations of the theoretical model. nih.gov

Table 4: Illustrative Calculated Vibrational Frequencies (cm⁻¹) and Their Assignments for this compound

Calculated Frequency (cm⁻¹)Assignment
3400 - 3500N-H stretching (amino group)
3000 - 3100C-H stretching (aromatic)
1600 - 1650C=N stretching
1400 - 1500C=C stretching (aromatic rings)
1000 - 1100C-Cl stretching
800 - 900C-H out-of-plane bending

Note: This table provides an illustrative range of frequencies for characteristic vibrations. Precise values are obtained from specific computational outputs.

Prediction of UV-Vis Absorption Maxima and Emission Characteristics

The prediction of UV-Vis absorption maxima and emission characteristics for molecules like this compound is effectively achieved through Time-Dependent Density Functional Theory (TD-DFT) calculations. These methods allow for the simulation of electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths.

For a series of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives, TD-DFT calculations at the B3LYP/6-311G** level of theory have been used to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these frontier orbitals is crucial in determining the electronic absorption properties. The HOMO to LUMO transition is typically the lowest energy transition, corresponding to the longest wavelength absorption peak (λmax). In these derivatives, the HOMO is generally distributed over the phenyl-3H-imidazo[4,5-b]pyridine fragment, while the LUMO is centered on the imidazole portion of the fused ring system. mdpi.com The calculated HOMO-LUMO energy gaps for these analogs ranged from 0.105 to 0.177 atomic units (au). mdpi.com A smaller HOMO-LUMO gap generally correlates with a longer wavelength of absorption.

Given the structural similarities, the electronic transitions of this compound are expected to be of a π-π* character, typical for aromatic heterocyclic systems. The presence of the amino group (an electron-donating group) and the chloro group (an electron-withdrawing group) will influence the energies of the frontier orbitals and thus the precise absorption maxima.

Table 1: Predicted Electronic Properties of Imidazo[4,5-b]pyridine Derivatives (Note: Data is for 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives and is illustrative for the class of compounds)

DerivativeHOMO (au)LUMO (au)Energy Gap (Δε) (au)
Compound 1 -0.218-0.0410.177
Compound 2 -0.229-0.1240.105
Compound 3 -0.221-0.0520.169
Compound 4 -0.228-0.1210.107
Compound 5 -0.222-0.0530.169
Compound 6 -0.227-0.1220.105
Compound 7 -0.221-0.0520.169
Compound 8 -0.229-0.1230.106
Data sourced from a study on related imidazo[4,5-b]pyridine derivatives. mdpi.com

Reaction Pathway Modeling and Transition State Analysis for this compound

Computational Elucidation of Reaction Mechanisms

Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving heterocyclic compounds like this compound. For instance, the synthesis of the imidazo[4,5-b]pyridine core often involves a tandem reaction process. One such reported mechanism involves the reaction of 2-chloro-3-nitropyridine (B167233) with a primary amine, followed by reduction of the nitro group and subsequent cyclization with an aldehyde. acs.org Computational studies can model the intermediates and transition states along this pathway to confirm the plausibility of the proposed mechanism. A plausible mechanistic pathway involves the formation of imines followed by subsequent cyclization and aromatization to yield the imidazo[4,5-b]pyridine derivatives. acs.org

Alkylation reactions of the imidazo[4,5-b]pyridine skeleton are also of significant interest. Studies on 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine have shown that alkylation can occur at different nitrogen atoms (N1, N3, or N4), leading to various regioisomers. nih.gov Computational modeling can predict the relative stability of these isomers and the activation barriers for their formation, thus explaining the observed product distribution under different reaction conditions. nih.gov

Determination of Kinetic and Thermodynamic Parameters of Reactions

For example, in the study of tautomerism of a related imidazo[4,5-b]pyridine, the relative energies of different tautomers were calculated using DFT. nih.gov This provides insight into the thermodynamic stability of the isomers. The canonical structure of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine was found to be the most stable tautomeric form, with a calculated minimized energy of -220.652 kcal/mol. nih.gov Similar calculations for reaction pathways would yield the kinetic and thermodynamic parameters governing the formation of products.

Molecular Dynamics (MD) Simulations of this compound

Conformational Flexibility and Tautomerism Studies

The imidazo[4,5-b]pyridine scaffold can exist in different tautomeric forms, which is a key aspect of its chemistry and biological activity. nih.gov For this compound, the proton on the imidazole ring can potentially reside on either the N1 or N3 nitrogen atom. Furthermore, the exocyclic amino group can participate in amino-imino tautomerism.

DFT calculations on related imidazo[4,5-b]pyridine derivatives have been employed to investigate the relative stabilities of different tautomers. nih.gov In a study on 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, several potential tautomeric structures were optimized at the DFT/B3LYP/6311G** level of theory. nih.gov The results indicated a clear energy preference for one tautomer over others, suggesting that the compound would predominantly exist in its most stable form under equilibrium conditions. nih.gov For this compound, similar computational analyses would be crucial to determine the dominant tautomeric form, which has significant implications for its intermolecular interactions and biological target engagement.

Table 2: Relative Stability of Tautomers of a Related Imidazo[4,5-b]pyridine Derivative (Note: Data is for 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine and is illustrative. The canonical form is designated as the reference with the lowest energy.)

TautomerRelative Energy (kcal/mol)
Canonical Form 0.00
Tautomer 1a > 0
Tautomer 1b > 0
Tautomer 1c > 0
Tautomer 1d > 0
Qualitative representation based on findings that the canonical structure has the lowest minimization energy. nih.gov

Solvent Interactions and Aggregation Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules in solution, including their interactions with solvent molecules and their propensity to aggregate. For a molecule like this compound, MD simulations could be used to understand how it is solvated by water or other solvents. This would involve analyzing the radial distribution functions of solvent molecules around the solute to identify key solvation shells and preferred interaction sites, such as hydrogen bonding between water and the amino group or the nitrogen atoms of the heterocyclic core.

While specific MD studies on the aggregation of this compound are not available, research on related imidazo[4,5-c]pyridin-2-one derivatives has utilized MD simulations to study their binding to protein targets. nih.gov These simulations, often run for nanoseconds, provide detailed insights into the conformational changes of the ligand and protein, as well as the stability of intermolecular interactions like hydrogen bonds and hydrophobic contacts. nih.gov Similar methodologies could be applied to study the aggregation of this compound by simulating multiple molecules in a solvent box and observing their tendency to form dimers or larger aggregates through π-π stacking and hydrogen bonding.

Exploration of Biological Activities and Mechanisms of Action for 5 Chloro 3h Imidazo 4,5 B Pyridin 2 Amine Mechanistic Focus

Molecular Interactions with Biomolecular Targets (e.g., Proteins, Nucleic Acids)

The biological effects of compounds derived from the 5-chloro-3H-imidazo[4,5-b]pyridin-2-amine scaffold stem from their direct molecular interactions with biomolecules. The fused imidazole (B134444) and pyridine (B92270) ring system, along with the specific placement of chloro and amino substituents, provides a framework that can be chemically modified to achieve potent and selective binding to proteins and, in some cases, nucleic acids. pipzine-chem.com

Enzyme Inhibition/Activation Mechanisms (e.g., Kinase, Phosphatase, Receptor Binding)

The most extensively studied biological activity of imidazo[4,5-b]pyridine derivatives is the inhibition of protein kinases, a large family of enzymes that regulate a vast number of cellular processes. nih.govrjsocmed.com Due to their structural resemblance to adenosine (B11128) triphosphate (ATP), these compounds can act as competitive inhibitors, binding to the ATP-binding site of kinases and preventing the phosphorylation of substrate proteins. acs.org

Kinase Inhibition: Derivatives of the imidazo[4,5-b]pyridine scaffold have been developed as potent inhibitors of several kinase families.

Aurora Kinases: These serine/threonine kinases are crucial for mitotic progression, and their inhibition is a key strategy in cancer research. Optimization of imidazo[4,5-b]pyridine-based inhibitors has led to compounds with significant potency against Aurora A and Aurora B kinases. acs.orgacs.org Modeling studies suggest that the core scaffold interacts with the hinge region of the kinase, a common binding mode for ATP-competitive inhibitors. acs.orgnih.gov

FLT3 Kinase: Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML). Dual inhibitors targeting both Aurora and FLT3 kinases have been identified from the imidazo[4,5-b]pyridine class, demonstrating the scaffold's versatility. acs.org

TrkA Kinase: Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase implicated in cancer and pain. Scaffold hopping from known inhibitors led to the development of potent imidazo[4,5-b]pyridine-based TrkA inhibitors with subnanomolar potencies in cellular assays. nih.gov

Src Family Kinases (SFKs): These non-receptor tyrosine kinases are involved in cell growth and differentiation and are targets in glioblastoma. Related imidazo[4,5-c]pyridin-2-one derivatives have shown potential as SFK inhibitors. nih.gov

Other Kinases: The scaffold has also been explored for activity against other kinases, including p21-activated kinase 4 (PAK4) and as allosteric inhibitors of AKT kinases, which act through a mechanism distinct from ATP competition. rjsocmed.com

Receptor Binding: Beyond enzyme inhibition, imidazo[4,5-c]pyridine derivatives, an isomeric form of the primary scaffold, have been identified as agonists for Toll-like receptors (TLRs), indicating that this heterocyclic system can be tailored to interact with receptors of the immune system. google.com

Table 1: Examples of Imidazo[4,5-b]pyridine Derivatives as Kinase Inhibitors
Derivative CompoundTarget Kinase(s)Potency (Kd or IC50)Reference
6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridineAurora-A, Aurora-B, FLT3Kd = 7.5 nM (Aurora-A) Kd = 48 nM (Aurora-B) Kd = 6.2 nM (FLT3) acs.org
A 2-arylimidazo[4,5-b]pyridine derivative (40c)Aurora-A, Aurora-BIC50 = 0.028 µM (Aurora-A) IC50 = 0.030 µM (Aurora-B) acs.org
An imidazo[4,5-b]pyridine derivative (2d)TrkAIC50 = 0.8 nM (cellular assay) nih.gov
Amidino-substituted imidazo[4,5-b]pyridine (Compound 10)AntiproliferativeIC50 = 0.4 µM (Colon Carcinoma) nih.gov

DNA/RNA Binding Studies and Intercalation Mechanisms

While the primary mechanism of action for most studied imidazo[4,5-b]pyridine derivatives involves protein kinase inhibition, the potential for interaction with nucleic acids has also been considered. The planar, aromatic nature of the heterocyclic system is a feature common to many DNA intercalating agents. mdpi.com

Research into related heterocyclic structures suggests that this mechanism is plausible. For instance, certain triaza-benzo[c]fluorenes, which also possess a polycyclic aromatic structure, are known to exert their biological effects by intercalating into double-stranded DNA. mdpi.com Furthermore, studies on ruthenium(II) complexes containing a 5-chloro-2-(phenylazo)pyridine ligand found that the complexes bind to DNA fragments via an intercalative mode. researchgate.net The binding affinity was influenced by the aromatic planarity and hydrophobicity of the ligands. researchgate.net However, direct studies confirming DNA or RNA binding and intercalation for this compound or its immediate derivatives are not extensively reported in the reviewed literature.

Molecular Docking and Dynamics Simulations of Compound-Target Interactions

Molecular docking and dynamics simulations are crucial computational tools used to predict and analyze the binding modes of imidazo[4,5-b]pyridine derivatives with their biological targets. mdpi.commdpi.com These studies provide mechanistic insights at the atomic level, guiding the rational design of more potent and selective inhibitors. nih.govmdpi.com

For kinase inhibitors, docking studies consistently show that the imidazo[4,5-b]pyridine core fits into the ATP-binding pocket. nih.govmdpi.com A common binding pattern involves the formation of key hydrogen bonds between the scaffold and the "hinge region" of the kinase, which connects the N- and C-lobes of the enzyme. acs.org Specifically, the pyridine nitrogen atom and the imidazole N-H group often act as hydrogen bond acceptor and donor, respectively, interacting with the backbone amide and carbonyl groups of conserved amino acid residues in the hinge, such as Alanine 213 in Aurora-A kinase. acs.org

Molecular docking of imidazo[4,5-b]pyridine derivatives against TrkA kinase also illustrated a proposed binding mode where nitrogen atoms on the pyrazole (B372694) ring of the substituent form key hydrogen bonds. nih.gov In studies of related imidazo[4,5-c]pyridin-2-one derivatives as Src family kinase inhibitors, molecular dynamics simulations revealed the potential binding patterns of the most active compounds within the ATP binding site. nih.gov These theoretical simulations are instrumental in understanding how these ligands recognize their target proteins and exert their inhibitory effects. mdpi.commdpi.com

Structure-Activity Relationship (SAR) Studies for Biological Activity (Mechanistic)

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity. For the this compound scaffold, extensive SAR studies have been conducted to identify key structural features required for potent and selective target engagement, primarily against protein kinases. nih.govacs.org

Identification of Key Pharmacophoric Features and Binding Modes

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For imidazo[4,5-b]pyridine-based kinase inhibitors, several key pharmacophoric features have been identified:

The Imidazo[4,5-b]pyridine Core: This heterocyclic system acts as a bioisostere of purine (B94841) and serves as the primary "hinge-binding" element. nih.govacs.org Its ability to form at least two crucial hydrogen bonds with the kinase hinge region is a defining characteristic of its binding mode. acs.org

Hydrogen Bonding Moieties: The pyridine nitrogen and the imidazole N-H group are critical hydrogen bond acceptors and donors, respectively. acs.org This interaction anchors the inhibitor within the ATP-binding site.

Substituent Vectors: The scaffold provides several positions (e.g., C2, C6, C7) where substituents can be added. These substituents project into different regions of the ATP-binding site, such as the solvent-accessible area or specific lipophilic pockets, and are key to modulating potency and selectivity. acs.orgacs.org For example, substituents at the 2-position often point towards the solvent-exposed region, while groups at the 6-position can occupy a small lipophilic pocket. acs.org

Exploration of Substituent Effects on Target Binding Affinity and Selectivity

Modifying the substituents on the imidazo[4,5-b]pyridine ring has profound effects on binding affinity and selectivity. SAR studies have systematically explored these effects.

Substitution at the 6-position: This position is often sterically constrained. However, introducing a small, lipophilic atom like bromine or chlorine can significantly enhance potency compared to an unsubstituted counterpart. acs.org This is because the halogen atom can occupy a small hydrophobic pocket defined by residues such as Val147, Ala160, and Leu210 in Aurora-A kinase. acs.org

Substitution at the 7-position: This position is more tolerant of larger substituents. Introducing groups like a 1-benzylpiperazinyl motif has been a successful strategy for improving inhibitor properties. acs.org

Substitution at the Phenyl Ring (for 2-phenyl derivatives): In a series of amidino-substituted imidazo[4,5-b]pyridines, the presence and type of amidine group on the 2-phenyl ring were critical for antiproliferative activity. nih.govmdpi.com An unsubstituted amidino group or a 2-imidazolinyl group led to potent, sub-micromolar activity against colon carcinoma cell lines. nih.gov

Table 2: Summary of Substituent Effects on the Imidazo[4,5-b]pyridine Scaffold
PositionSubstituent TypeObserved Effect on Activity/SelectivityTarget ExampleReference
6-H vs. -Br / -ClHalogen substitution significantly increases potency by occupying a small lipophilic pocket.Aurora-A Kinase acs.org
7(piperazin-1-yl)-N-(thiazol-2-yl)acetamideIdentified as a lead structure for potent Aurora kinase inhibition.Aurora-A Kinase acs.org
2Various five- and six-membered heterocyclesModulates potency and selectivity; points toward the solvent-accessible area.FLT3/Aurora Kinases acs.org
2-phenylAmidino and 2-imidazolinyl groupsConfers potent and selective antiproliferative activity.Colon Carcinoma Cells nih.gov
Pyridine RingBromine substitutionMarkedly increased the antiproliferative activity of tested compounds.Cancer Cell Lines mdpi.com

Cellular Pathway Modulation by this compound (Mechanistic Insights)

The biological effects of this compound and its analogs are rooted in their ability to modulate critical cellular signaling pathways. Their primary mechanism involves the inhibition of key enzymes that regulate cell growth, proliferation, and survival. nih.govnih.gov

Derivatives of the imidazo[4,5-b]pyridine scaffold have been identified as potent modulators of pathways that are fundamental to cancer progression, including the cell cycle and apoptosis (programmed cell death).

Cell Cycle Regulation: The cell cycle is tightly controlled by cyclin-dependent kinases (CDKs) and Aurora kinases. Dysregulation of these kinases is a hallmark of cancer. Several imidazo[4,5-b]pyridine derivatives have been shown to be potent inhibitors of these kinases.

CDK9 Inhibition: Certain N-phenyl-imidazo[4,5-b]pyridin-2-amines exhibit strong inhibitory activity against Cyclin-Dependent Kinase 9 (CDK9). nih.gov CDK9 is a key transcriptional regulator, and its inhibition can halt the cell cycle.

Aurora Kinase Inhibition: The Aurora kinase family (A, B, and C) is crucial for mitotic progression, including spindle formation and chromosome segregation. nih.gov Imidazo[4,5-b]pyridine-based compounds have been developed as potent inhibitors of Aurora kinases A and B, thereby disrupting mitosis and leading to cell death. acs.orgnih.gov

FLT3 Kinase Inhibition: FMS-like tyrosine kinase 3 (FLT3) is another target. acs.orgnih.gov Mutations leading to constitutive activation of FLT3 are common in acute myeloid leukemia (AML). nih.govnih.gov Dual inhibitors targeting both FLT3 and Aurora kinases have been developed from the imidazo[4,5-b]pyridine scaffold. acs.orgnih.gov

Apoptosis Induction: By inhibiting key survival kinases, these compounds can trigger apoptosis.

Inhibition of CDK9 by imidazo[4,5-b]pyridine derivatives leads to the downregulation of the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family. nih.gov This subsequently leads to the activation of executioner caspases 3 and 7, which dismantle the cell. nih.gov

Other imidazopyridine conjugates have been shown to suppress the Wnt/β-catenin signaling pathway. nih.gov This suppression results in the downregulation of anti-apoptotic proteins such as IAP-1, Bcl-2, and Bcl-xL, while activating initiator caspase-9 and executioner caspase-3. nih.gov

The table below summarizes the key signaling proteins targeted by imidazo[4,5-b]pyridine derivatives and the resulting effect on cellular pathways.

At the sub-cellular and molecular level, the primary mechanism of action for many imidazo[4,5-b]pyridine derivatives is competitive enzyme inhibition.

Kinase Inhibition: Molecular docking studies reveal that these compounds act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of kinases like CDK9, preventing the phosphorylation of their substrates and thereby blocking downstream signaling. nih.gov The imidazo[4,5-b]pyridine core serves as a scaffold that mimics the purine structure of ATP, while various substituents on the ring system provide specificity and enhance binding affinity to the target kinase. nih.gov

Receptor Antagonism: Beyond kinase inhibition, the scaffold has been adapted to target G protein-coupled receptors (GPCRs). For example, tricyclic imidazo[4,5-b]pyridin-2-ones have been synthesized as antagonists of the human corticotropin-releasing factor receptor 1 (CRF1). nih.gov These compounds functionally inhibit CRF-stimulated production of the second messenger cyclic adenosine monophosphate (cAMP), demonstrating a direct antagonism at the receptor level. nih.gov

Receptor Agonism: While less common for the imidazo[4,5-b]pyridine core, related imidazo[1,2-a]pyridine (B132010) structures have been developed as potent and selective agonists for the nuclear constitutive androstane (B1237026) receptor (CAR) and the trace amine-associated receptor 1 (TAAR1). nih.govmdpi.com This demonstrates the versatility of the broader imidazopyridine family to act as either inhibitors or activators of receptor function, depending on the specific scaffold and substitution pattern.

High-Throughput Screening Approaches for Novel Biological Activities (Phenotypic, without clinical outcomes)

High-throughput screening (HTS) is a critical tool for discovering novel biological activities of chemical libraries based on the this compound scaffold. These approaches allow for the rapid evaluation of thousands of compounds in a systematic manner.

Phenotypic screening is often employed, where the effect of a compound on cell behavior (e.g., proliferation, death) is measured without a preconceived target. For instance, libraries of novel pyridine-urea derivatives have been subjected to primary anticancer assays against the NCI-60 panel, a diverse set of 58 human cancer cell lines. mdpi.com This type of large-scale screening can identify compounds with potent anti-proliferative activity across various cancer subtypes and pinpoint particularly sensitive cell lines, guiding further mechanistic investigation. mdpi.com Similarly, kinome-wide screening, where compounds are tested against a large panel of different kinases, is used to identify specific targets and assess selectivity. acs.org

To investigate the mechanisms underlying the observed biological activities, specific assays are developed and optimized. These assays are designed to quantify the interaction of the compounds with their molecular targets or to measure downstream cellular events.

Cell-Based Proliferation/Cytotoxicity Assays: These are fundamental for assessing anticancer potential. Common methods include:

MTT Assay: A colorimetric assay that measures metabolic activity as an indicator of cell viability. researchgate.net

Sulforhodamine B (SRB) Assay: A colorimetric assay that measures cellular protein content to determine cell density. mdpi.com

Biochemical Kinase Inhibition Assays: To confirm direct target engagement, in vitro assays using purified recombinant kinases are employed. These assays measure the ability of a compound to inhibit the phosphorylation of a substrate, allowing for the determination of key potency metrics like IC₅₀ (the concentration required to inhibit 50% of enzyme activity). nih.govacs.orgnih.gov

Receptor Binding and Functional Assays: For compounds designed to target receptors, radioligand binding assays are used to measure binding affinity. nih.gov Functional assays, such as measuring the production of second messengers like cAMP following receptor stimulation, are used to determine whether a compound acts as an agonist or antagonist. nih.gov

The table below details common assays used for studying imidazo[4,5-b]pyridine derivatives.

Through synthesis and screening campaigns, novel and potent biological modulators based on the imidazo[4,5-b]pyridine scaffold have been identified.

For instance, optimization of an imidazo[4,5-b]pyridine series led to the identification of compound 27e (6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine). acs.orgnih.gov Kinase screening revealed this compound to be a potent dual inhibitor of FLT3 and Aurora kinases, with Kd values in the nanomolar range. acs.org This discovery provided a preclinical candidate for AML, a disease often driven by FLT3 mutations. nih.gov

In another study, screening of N-phenyl-imidazo[4,5-b]pyridin-2-amines identified several compounds with potent CDK9 inhibitory activity and strong anti-proliferative effects in colon and breast cancer cell lines. nih.gov One lead compound from this series, 18b , was shown to induce apoptosis by reducing levels of the Mcl-1 protein. nih.gov These examples highlight the successful identification of novel modulators and the confirmation of their direct engagement with specific molecular targets.

Design and Synthesis of Chemical Biology Probes Based on this compound

The imidazo[4,5-b]pyridine scaffold is a versatile foundation for the design and synthesis of chemical biology probes. nih.gov These probes are specialized molecules used to study biological systems, for example, by visualizing the location of a target protein within a cell or detecting the presence of a specific ion.

The design of a probe typically involves modifying the core scaffold by attaching two key components: a reporter group and a reactive or recognition moiety.

Reporter Group: This is often a fluorophore, a molecule that emits light upon excitation. The inherent fluorescent properties of some imidazopyridine derivatives can be harnessed and tuned for this purpose. nih.gov

Recognition Moiety: This part of the probe provides specificity, designed to interact selectively with the biological target of interest (e.g., a specific enzyme or metal ion).

Fluorescent probes based on the related imidazo[1,2-a]pyridine scaffold have been developed for detecting metal ions like Hg²⁺ and Fe³⁺ in living cells. rsc.orgrsc.org The mechanism often involves a change in the fluorescence signal (e.g., "turn-on" or "turn-off") upon binding of the ion. rsc.org The synthesis involves coupling the imidazopyridine core, which acts as the fluorophore, to a ligand that selectively binds the target ion. These principles can be applied to the this compound scaffold to create probes for tracking its distribution in cells or for identifying its binding partners. For example, a probe could be synthesized by attaching a fluorophore to one position of the ring and a photoreactive group to another, which upon UV activation could covalently link the probe to its nearby protein target, enabling its identification.

Advanced Analytical Techniques for Characterization and Quantitation of 5 Chloro 3h Imidazo 4,5 B Pyridin 2 Amine in Complex Matrices

Chromatographic Methods for Separation and Purification

Chromatography is a cornerstone of analytical chemistry, offering powerful solutions for the separation, identification, and purification of compounds. For 5-chloro-3H-imidazo[4,5-b]pyridin-2-amine, various chromatographic techniques are applicable, each with unique advantages depending on the analytical challenge.

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this polar compound.

A typical RP-HPLC method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of all components in a complex mixture.

Detection is a critical component of HPLC analysis. For this compound, which contains a chromophore, UV-Vis detection is a straightforward and robust choice. The imidazopyridine ring system allows for strong UV absorbance. nih.gov The optimal wavelength for detection would be determined by measuring the compound's UV spectrum, with maximum absorbance (λmax) values typically falling in the 254 nm region for related structures. nih.gov A Diode Array Detector (DAD) can provide full spectral data, aiding in peak identification and purity assessment.

For higher sensitivity and specificity, other detectors like fluorescence or mass spectrometry (in an LC-MS setup) can be employed. The development of a validated HPLC method is essential for the routine quality control and quantitative analysis of this compound. nih.gov

Table 1: Illustrative HPLC-UV Method Parameters for Purity Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Expected Retention Time ~8.5 min

Note: This table presents a hypothetical method based on common practices for similar analytes and is for illustrative purposes only.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique known for its high separation efficiency and definitive identification capabilities. However, it is primarily suited for volatile and thermally stable compounds. nih.gov this compound, with its polar amino group and heterocyclic structure, is not sufficiently volatile for direct GC analysis.

To overcome this limitation, chemical derivatization is necessary. jfda-online.com This process converts the polar functional groups (like the primary amine) into less polar, more volatile moieties. jfda-online.com The most common derivatization strategies for compounds with active hydrogens are silylation and acylation. jfda-online.comnih.gov

Silylation: This involves reacting the analyte with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in the presence of a catalyst or solvent like pyridine (B92270). youtube.comresearchgate.net The active hydrogen on the amino group is replaced by a trimethylsilyl (B98337) (TMS) group, which increases volatility and thermal stability. youtube.com

Acylation: This involves reaction with an acylating agent, such as pentafluoropropionic anhydride (B1165640) (PFPA), to form a more volatile amide derivative.

Once derivatized, the sample can be injected into the GC-MS system. The components are separated based on their boiling points and interaction with the GC column's stationary phase. The mass spectrometer then fragments the eluted molecules and records their mass-to-charge ratio, providing a unique "fingerprint" for identification. nih.gov The fragmentation patterns of silylated derivatives are often well-defined and can be used for structural confirmation. nih.gov

Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino Compounds

Derivatization MethodReagentAbbreviationTarget Functional Group(s)
Silylation N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFA-NH2, -OH, -SH, -COOH
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFA-NH2, -OH, -SH, -COOH
Acylation Pentafluoropropionic AnhydridePFPA-NH2, -OH
Acylation Trifluoroacetic AnhydrideTFAA-NH2, -OH
Alkylation Methyl ChloroformateMCF-NH2, -COOH

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" chemistry alternative to normal and reversed-phase HPLC, particularly for chiral separations. chromatographyonline.comresearchgate.net The technique uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the main component of the mobile phase. nih.gov This mobile phase exhibits low viscosity and high diffusivity, which allows for faster separations and higher efficiency compared to HPLC. chromatographyonline.comnih.gov

While this compound itself is achiral, derivatives synthesized from it may contain stereogenic centers, making the separation of enantiomers a critical step in their development. SFC is exceptionally well-suited for this purpose. nih.gov

Chiral separation in SFC is achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are the most widely used and have proven effective for a broad range of compounds, including various heterocyclic structures. nih.govmdpi.com The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP.

To analyze polar compounds like imidazopyridine derivatives, a polar organic solvent (modifier), such as methanol, ethanol, or isopropanol, is added to the supercritical CO₂. chromatographyonline.com The type and concentration of the modifier can significantly influence retention and selectivity, providing a powerful tool for method optimization.

Table 3: Typical Chiral Stationary Phases (CSPs) Used in SFC

CSP Name (Brand)Chiral SelectorCommon Applications
Chiralpak AD/AS Amylose tris(3,5-dimethylphenylcarbamate)Broad enantioselectivity for many compound classes
Chiralcel OD/OJ Cellulose tris(3,5-dimethylphenylcarbamate)/Cellulose tris(4-methylbenzoate)Separation of various pharmaceuticals and heterocycles
Lux Cellulose/Amylose Cellulose/Amylose derivativesComplementary selectivity to other polysaccharide phases
Whelk-O 1 (R,R)-1-(3,5-Dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrenePirkle-type phase, good for π-acidic or π-basic analytes

Capillary Electrophoresis (CE) for Purity and Isomer Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov It is an attractive alternative to HPLC for purity and impurity profiling due to its high efficiency, short analysis times, and minimal solvent consumption. mdpi.com

The most common mode, Capillary Zone Electrophoresis (CZE), is ideal for the analysis of charged species like this compound, which will be protonated in an acidic buffer. nih.gov In CZE, a fused-silica capillary is filled with a background electrolyte (BGE) or running buffer. When a high voltage is applied, analytes migrate at different velocities depending on their charge-to-size ratio, enabling their separation. nih.gov

CE is particularly powerful for separating structurally similar compounds, such as positional isomers, which can be challenging to resolve by HPLC. The alkylation of the imidazo[4,5-b]pyridine core, for instance, can result in different N-substituted isomers, and CE can be an effective tool to analyze the resulting mixture. mdpi.commdpi.com Method development in CZE involves optimizing the pH, concentration, and composition of the BGE. Adding organic modifiers (e.g., acetonitrile, methanol) or cyclodextrins to the buffer can further enhance selectivity and resolution. mdpi.com

Table 4: Representative Capillary Zone Electrophoresis (CZE) Conditions

ParameterCondition
Capillary Fused Silica, 50 µm i.d., 60 cm total length (50 cm to detector)
Background Electrolyte (BGE) 50 mM Phosphate Buffer, pH 2.5
Applied Voltage 25 kV
Temperature 25 °C
Injection Hydrodynamic (e.g., 50 mbar for 5 s)
Detection Diode Array Detector (DAD) at 214 nm and 254 nm

Note: This table presents a hypothetical method based on common practices for similar analytes and is for illustrative purposes only.

Hyphenated Techniques for Comprehensive Analysis

Hyphenating a separation technique with a powerful detection method like mass spectrometry provides a comprehensive analytical tool capable of delivering both quantitative data and structural information with exceptional sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace quantitative analysis and metabolite identification in complex matrices. nih.gov This technique couples the powerful separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov It is the ideal method for detecting minute quantities of this compound in samples such as environmental water or for identifying its metabolites in non-human in vitro systems (e.g., liver microsomes).

In a typical LC-MS/MS workflow, the sample is first subjected to HPLC separation. The eluent from the column is directed into an ion source, most commonly an Electrospray Ionization (ESI) source, which generates gas-phase ions of the analyte. These ions are then guided into the mass spectrometer.

For quantitative analysis, the system is operated in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode. In this mode, the first mass analyzer (Q1) is set to select the specific mass-to-charge ratio (m/z) of the parent ion (the protonated molecule, [M+H]⁺). This parent ion is then fragmented in a collision cell (Q2), and the second mass analyzer (Q3) is set to monitor for a specific, characteristic fragment ion. This dual mass filtering provides exceptional specificity, virtually eliminating matrix interferences and allowing for detection at very low concentrations (ng/mL or pg/mL levels). nih.gov

For metabolite identification, the instrument can be operated in various scan modes to acquire full scan MS and product ion (MS/MS) spectra. By comparing the fragmentation patterns of potential metabolites to that of the parent drug, researchers can elucidate the metabolic transformations that have occurred (e.g., oxidation, glucuronidation).

Table 5: Hypothetical LC-MS/MS Parameters for Trace Analysis

ParameterSetting
LC System UHPLC (Ultra-High Performance Liquid Chromatography)
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS Operation Mode Multiple Reaction Monitoring (MRM)
Parent Ion (Q1) m/z 168.0 (for C₆H₅ClN₃⁺)
Fragment Ion (Q3) e.g., m/z 133.0 (hypothetical loss of HCN and Cl radical)
Collision Energy Optimized for maximum fragment intensity (e.g., 20 eV)

Note: This table presents hypothetical parameters for illustrative purposes. Actual m/z values and collision energies must be determined experimentally.

GC-MS/MS for Volatile Derivative Analysis

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) stands as a powerful technique for the analysis of volatile and semi-volatile compounds. However, the inherent polarity and low volatility of this compound, owing to the presence of the amine group and the nitrogen-containing heterocyclic system, make its direct analysis by GC challenging. To overcome this limitation, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form.

Derivatization:

The primary approach for rendering polar amines amenable to GC analysis is through derivatization, which involves the replacement of active hydrogens on the amine group with less polar functional groups. researchgate.net Silylation is a widely employed and effective technique for this purpose. utexas.edu Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used. researchgate.netutexas.edu The reaction with BSTFA would produce the trimethylsilyl (TMS) derivative, while MTBSTFA would yield the tert-butyldimethylsilyl (TBDMS) derivative. The TBDMS derivatives are often preferred due to their enhanced stability towards hydrolysis compared to TMS derivatives. researchgate.net

The derivatization reaction would typically involve heating the dried sample of this compound with the silylating reagent (e.g., BSTFA with 1% trimethylchlorosilane as a catalyst) in a suitable solvent like pyridine or acetonitrile at 60-80°C for a specified period to ensure complete reaction. nih.gov

GC-MS/MS Analysis:

Once derivatized, the sample is introduced into the GC-MS/MS system. A splitless injection mode is often chosen for trace analysis to ensure the maximum transfer of the analyte onto the column, thereby enhancing sensitivity. nih.gov

Gas Chromatography: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is typically used for the separation of the derivatized analyte from other matrix components. The oven temperature is programmed to start at a lower temperature, hold for a short period, and then ramp up to a higher temperature to ensure efficient separation and elution of the derivatized compound.

Tandem Mass Spectrometry (MS/MS): Following separation by GC, the analyte enters the mass spectrometer. In the MS/MS mode, the first quadrupole (Q1) is set to select the molecular ion (or a prominent fragment ion) of the derivatized this compound. This selected precursor ion is then fragmented in the collision cell (Q2) by collision with an inert gas (e.g., argon). The resulting product ions are then analyzed by the third quadrupole (Q3). This Multiple Reaction Monitoring (MRM) process provides exceptional selectivity and sensitivity, minimizing interferences from complex matrices. nih.gov The specific precursor-to-product ion transitions are unique to the derivatized target compound, allowing for its unambiguous identification and quantification.

A hypothetical MRM transition for the BSTFA-derivatized compound could involve monitoring the transition from the molecular ion [M]+• to a characteristic fragment ion.

Spectrophotometric and Electrochemical Methods for Quantitation and Redox Properties

Spectrophotometric and electrochemical techniques offer alternative and complementary approaches for the analysis of this compound, providing valuable information on its concentration and electrochemical behavior.

UV-Vis Spectrophotometry for Concentration Determination

UV-Visible spectrophotometry is a widely accessible and straightforward technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The fused aromatic system of this compound results in electronic transitions that give rise to characteristic UV absorption.

The basis for quantitative analysis by UV-Vis spectrophotometry is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. libretexts.orgshimadzu.com The equation is expressed as:

A = εcl

Where:

A is the absorbance (unitless)

ε (epsilon) is the molar absorptivity (in L mol⁻¹ cm⁻¹), a constant unique to the compound at a specific wavelength

c is the concentration of the compound (in mol L⁻¹)

l is the path length of the cuvette (typically 1 cm)

To determine the concentration of an unknown sample, a calibration curve is first constructed. This is achieved by preparing a series of standard solutions of this compound of known concentrations and measuring their absorbance at the wavelength of maximum absorption (λmax). For 5-chloro-3H-imidazo[4,5-b]pyridine derivatives, the λmax is reported to be in the range of 244–286 nm. nih.gov A plot of absorbance versus concentration should yield a straight line passing through the origin, the slope of which corresponds to the molar absorptivity (assuming a 1 cm path length). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. youtube.com

Interactive Data Table: Example Calibration Curve Data for this compound at λmax = 280 nm

Below is a hypothetical data set illustrating the construction of a calibration curve.

StandardConcentration (µM)Absorbance (AU)
150.11
2100.22
3200.45
4400.89
5601.34

From this data, a linear regression analysis would be performed to obtain the equation of the line and the correlation coefficient (R²), which should be close to 1 for a good linear fit.

Voltammetry and Amperometry for Redox Potential Studies

Electrochemical methods such as voltammetry and amperometry are powerful tools for investigating the redox properties of electroactive compounds. These techniques can provide information on the oxidation and reduction potentials of a molecule, which are related to its electronic structure and reactivity. The nitrogen atoms within the imidazopyridine core of this compound, along with the electron-donating amine group and the electron-withdrawing chlorine atom, influence its electrochemical behavior.

Cyclic Voltammetry (CV):

Cyclic voltammetry is a potentiodynamic electrochemical technique where the potential of a working electrode is ramped linearly versus time in a cyclic manner. When an electroactive species is present, a peak in the current is observed at the potential where the species is oxidized or reduced. By studying the peak potentials and currents, one can gain insight into the thermodynamics and kinetics of the electron transfer processes. acs.org

A typical CV experiment for this compound would involve dissolving the compound in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate (B79767) in acetonitrile) and scanning the potential. The resulting voltammogram might reveal oxidative peaks corresponding to the oxidation of the amine group or the imidazole (B134444) ring and potentially reductive peaks if the compound can accept electrons. The presence of substituents on the imidazopyridine ring is known to affect the redox potentials. nih.gov

Amperometry:

Amperometry involves holding the electrode at a fixed potential and measuring the resulting current as a function of time. This technique is often used for the sensitive detection of analytes as they elute from a chromatographic column (e.g., in HPLC with electrochemical detection). nih.gov For the quantitative analysis of this compound, an amperometric detector could be set at a potential where the compound is efficiently oxidized. The measured current would be directly proportional to the concentration of the analyte. This approach can offer very low detection limits, often in the picogram to femtogram range. capes.gov.br

Future Perspectives and Emerging Research Avenues for 5 Chloro 3h Imidazo 4,5 B Pyridin 2 Amine

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The advancement of synthetic routes to 5-chloro-3H-imidazo[4,5-b]pyridin-2-amine and its analogs is paramount for facilitating further research. Future efforts are expected to concentrate on the development of more efficient, cost-effective, and environmentally benign synthetic strategies. This includes the exploration of one-pot reactions, flow chemistry processes, and the use of greener solvents and catalysts. A significant challenge lies in the selective functionalization of the imidazo[4,5-b]pyridine core. Methodologies that allow for precise control over regioselectivity will be crucial for creating diverse libraries of compounds for screening. Furthermore, the development of scalable syntheses is essential to meet potential future demands for this compound in various applications.

Exploration of New Reactivity Patterns and Derivatization Strategies of the Core Structure

Understanding the inherent reactivity of the this compound nucleus is fundamental to expanding its chemical space. The chloro substituent at the 5-position presents a key handle for derivatization. While it exhibits stability under certain basic conditions, selective substitution can be achieved through methods like hydrazinolysis under anhydrous conditions. Future research will likely delve deeper into transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, and Sonogashira couplings) to introduce a wide array of functional groups at this position. Additionally, exploring the reactivity of the amino group and the N-H protons of the imidazole (B134444) ring will open up further avenues for creating novel derivatives with potentially enhanced biological activities or material properties.

Advanced Computational Modeling for Predictive Understanding of Properties and Interactions

Computational chemistry is poised to play an increasingly vital role in accelerating the discovery and development of this compound-based molecules. Advanced computational modeling techniques, such as Density Functional Theory (DFT), can be employed to predict the reactivity and electronic properties of the core structure and its derivatives. This predictive power can guide synthetic efforts by identifying the most promising derivatization strategies. Furthermore, molecular docking and molecular dynamics simulations can provide insights into the binding modes and interactions of these compounds with biological targets, aiding in the rational design of molecules with specific activities.

Computational TechniqueApplication in this compound Research
Density Functional Theory (DFT) Predict reactivity trends and analyze charge distribution.
Molecular Docking Predict binding modes and affinities with biological targets.
Molecular Dynamics (MD) Simulations Simulate the dynamic behavior of the compound and its interactions with targets over time.

Discovery of Novel Mechanistic Biological Targets and Signaling Pathways for Basic Science Research

While the parent compound, 5-chloro-3H-imidazo[4,5-b]pyridine, has shown antiproliferative effects against cancer cell lines, a deeper understanding of its mechanism of action is required. Future research should focus on identifying the specific molecular targets and signaling pathways modulated by this compound and its derivatives. This could involve techniques such as chemical proteomics, genetic screening, and pathway analysis. Elucidating these mechanisms will not only be crucial for any potential therapeutic development but will also provide valuable tools for basic science research to probe complex biological processes. The unique structure of this compound may allow it to interact with novel targets that have been previously underexplored.

Integration into Supramolecular Chemistry and Materials Science Applications

The unique electronic and structural features of the imidazo[4,5-b]pyridine scaffold make it an attractive building block for applications beyond medicinal chemistry. The potential for hydrogen bonding and π-π stacking interactions suggests that derivatives of this compound could be utilized in the field of supramolecular chemistry for the construction of self-assembling systems. These organized structures could find applications in areas such as sensing, catalysis, and drug delivery. Furthermore, the electronic properties of this heterocyclic system indicate potential for its use in the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Challenges and Opportunities in the Academic Research of this compound

The academic exploration of this compound is not without its hurdles. A primary challenge is the limited commercial availability of the starting material and its precursors, which can impede initial research efforts. The development of robust and scalable synthetic routes is a key opportunity to overcome this barrier. Another challenge lies in the comprehensive characterization of the biological activity and toxicological profiles of novel derivatives. However, this also presents a significant opportunity for collaborative research between synthetic chemists, biologists, and computational scientists. The interdisciplinary nature of this research will be essential to fully realize the potential of this versatile chemical scaffold. The unique structure of the compound offers the opportunity to explore novel chemical space and potentially uncover unprecedented biological activities and material properties.

Q & A

Q. What are the common synthetic routes for 5-chloro-3H-imidazo[4,5-b]pyridin-2-amine?

The compound is typically synthesized via cyclization reactions. A two-step approach involves (1) reacting 4-chloropyridin-2-amine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, followed by (2) cyclization using trifluoroacetic anhydride (TFAA) to yield the imidazopyridine core. Alternative methods include halogenation of preformed imidazopyridines using POCl₃ under reflux conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear magnetic resonance (¹H/¹³C NMR) confirms proton environments and carbon frameworks, while high-resolution mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns. X-ray crystallography of derivatives (e.g., 6-chloro-2-aryl analogs) provides structural validation, including planarity of the heterocyclic core and substituent orientations .

Q. How can purity and stability be assessed during storage?

Purity (>95%) is determined via HPLC with UV detection (λ = 254 nm). Stability studies under ambient and cryogenic conditions (-20°C) are monitored using TLC and NMR to detect decomposition products (e.g., hydrolyzed amines or oxidized species) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported biological activities of derivatives?

Molecular docking and molecular dynamics simulations analyze binding affinities to targets (e.g., β-glucuronidase or antiglycation receptors). For example, derivatives with IC₅₀ discrepancies (e.g., 240 μM vs. inactive analogs) can be rationalized by steric clashes or electronic mismatches in active sites. DFT calculations further predict electronic properties (HOMO-LUMO gaps) influencing reactivity .

Q. What strategies optimize regioselectivity in halogenation or functionalization reactions?

Reaction conditions (temperature, solvent polarity, catalyst) are tuned to control regiochemistry. For example, Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) selectively reacts with aminopyridines at the 5-position due to steric and electronic effects. Kinetic vs. thermodynamic control in cyclization steps is evaluated using time-resolved NMR .

Q. How can quantum chemical calculations guide the design of novel derivatives?

Density functional theory (DFT) predicts reaction pathways, transition states, and intermediates. For instance, DFT studies on bis[2-(3H-imidazo[4,5-b]pyrid-2-yl)acrylonitriles] reveal charge distribution patterns that correlate with cycloaddition reactivity. Reaction path searches (e.g., via ICReDD’s computational workflow) identify optimal conditions for new transformations .

Q. What methodologies address low yields in multi-step syntheses?

Design of experiments (DoE) screens variables (e.g., stoichiometry, temperature, catalysts) to maximize efficiency. For example, phosphorous oxychloride-mediated cyclization of hydrazides into oxadiazoles achieves >80% yield when conducted at 120°C for 12 hours. Continuous flow systems may further improve scalability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.